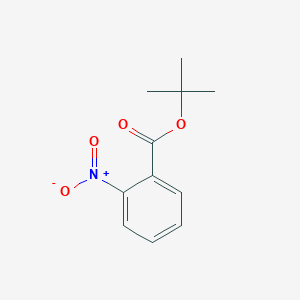

Tert-butyl 2-nitrobenzoate

描述

Tert-butyl 2-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a nitrobenzoate ester, characterized by the presence of a tert-butyl group attached to the carboxylate moiety and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

属性

IUPAC Name |

tert-butyl 2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGCBGCMYGTVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406635 | |

| Record name | Tert-butyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55666-41-6 | |

| Record name | Tert-butyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The esterification of 2-nitrobenzoic acid with tert-butanol under acidic conditions remains a foundational method. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by tert-butanol.

Procedure :

- Reactants : 2-Nitrobenzoic acid (1 eq), tert-butanol (3–5 eq), H₂SO₄ (0.1–0.5 eq).

- Conditions : Reflux at 80–100°C for 6–12 hours under inert atmosphere.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.

Limitations :

- Prolonged heating risks tert-butyl group cleavage.

- Acidic conditions may hydrolyze nitro groups in sensitive substrates.

DCC/DMAP-Mediated Coupling

Steglich Esterification

This method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid, enabling mild esterification.

Procedure :

- Reactants : 2-Nitrobenzoic acid (1 eq), tert-butanol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).

- Conditions : Tetrahydrofuran (THF) or dichloromethane (DCM) at 20–25°C for 12–24 hours.

- Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and chromatography.

Advantages :

- Avoids strong acids, preserving acid-sensitive functional groups.

- High reproducibility at laboratory scale.

Di-tert-Butyl Dicarbonate (Boc₂O) Activation

Boc-Anhydride Strategy

Di-tert-butyl dicarbonate (Boc₂O) replaces tert-butanol, reacting with 2-nitrobenzoic acid in the presence of DMAP.

Procedure :

- Reactants : 2-Nitrobenzoic acid (1 eq), Boc₂O (1.2 eq), DMAP (0.2 eq).

- Conditions : Toluene or acetonitrile at 85°C for 3–5 hours.

- Workup : Aqueous workup with NH₄Cl, extraction, and recrystallization from ethanol/water.

Industrial Relevance :

Flow Chemistry Approaches

Microreactor Synthesis

Patents describe continuous flow systems for high-throughput production, minimizing side reactions.

Procedure :

- Reactants : 2-Nitrobenzoic acid and tert-butanol premixed with H₂SO₄.

- Conditions : Microreactor at 120°C, residence time 10 minutes, pressure 200–500 psi.

- Workup : In-line neutralization and solvent separation.

Advantages :

Metal-Free Catalyzed Esterification

tert-Butyl Hydroperoxide (TBHP) Method

A solvent-free approach uses TBHP as both oxidant and tert-butyl donor, catalyzed by Cu(OTf)₂.

Procedure :

- Reactants : 2-Nitrobenzoic acid (1 eq), TBHP (3 eq), Cu(OTf)₂ (5 mol%).

- Conditions : 60°C for 2–4 hours under nitrogen.

- Workup : Filtration through Celite, solvent evaporation.

Limitations :

- Requires anhydrous conditions to prevent TBHP decomposition.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature | Time | Yield | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 80–100°C | 6–12 h | 65–75% | Moderate |

| DCC/DMAP | DCC/DMAP | 20–25°C | 12–24 h | 80–88% | Laboratory |

| Boc₂O Activation | Boc₂O/DMAP | 85°C | 3–5 h | 85–92% | Industrial |

| Flow Chemistry | H₂SO₄ | 120°C | 10 min | 90–95% | High |

| TBHP/Cu(OTf)₂ | Cu(OTf)₂ | 60°C | 2–4 h | 70–78% | Moderate |

Key Observations :

- Flow chemistry offers superior yields and scalability but requires specialized equipment.

- Boc₂O activation balances efficiency and practicality for industrial applications.

Optimization Strategies

Solvent Selection

Temperature Control

Industrial-Scale Considerations

Cost-Benefit Analysis

Environmental Impact

- Waste generation : Acidic methods produce sulfate/byproducts requiring neutralization.

- Green chemistry : TBHP and flow methods reduce solvent waste.

Emerging Trends

Photocatalytic Methods

Recent studies explore visible-light-mediated esterification using flavin catalysts, though yields remain suboptimal (50–60%).

Biocatalytic Routes

Lipase-catalyzed esterification in non-aqueous media shows promise for enantioselective synthesis, yet substrate specificity limits broad application.

化学反应分析

Types of Reactions

Tert-butyl 2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-Aminobenzoate derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-Nitrobenzoic acid and tert-butyl alcohol.

科学研究应用

Pharmaceutical Applications

Tert-butyl 2-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is notable for the following reasons:

- Drug Synthesis : It enhances the efficiency of synthesizing active pharmaceutical ingredients by providing a versatile framework for constructing complex molecular architectures.

- Prodrug Development : Research indicates its potential in developing prodrugs that can improve bioavailability and target specific biological pathways, particularly in cancer therapies .

Case Study: Prodrug Efficacy

A study explored the efficacy of nitroaromatic prodrugs, including derivatives of this compound, demonstrating improved therapeutic outcomes in hypoxic tumor environments. The results showed a significant increase in median survival rates among treated subjects compared to controls .

Organic Synthesis

This compound is widely utilized in organic synthesis due to its functional groups, which allow for various chemical reactions:

- Ester Hydrolysis : The compound can undergo hydrolysis under acidic or basic conditions to yield 2-nitrobenzoic acid and tert-butanol, serving as a precursor for further synthetic routes.

- Nucleophilic Aromatic Substitution : It participates in nucleophilic aromatic substitution reactions, enabling the formation of more complex aromatic compounds .

Polymer Chemistry

In polymer science, this compound is employed to develop advanced materials with tailored properties:

- Polymerization Processes : It acts as a monomer or additive in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance.

- Liquid Crystal Applications : The compound's structure allows it to be incorporated into liquid crystal formulations, which are essential for electronic displays and other optical applications.

Analytical Chemistry

The compound is also significant in analytical chemistry:

- Standard Reference Material : this compound is used as a standard in various analytical techniques such as chromatography and spectrometry, aiding in the quantification of related compounds.

- Reagent Applications : It serves as a reagent in chemical analysis, facilitating the detection and characterization of other substances within complex mixtures .

Environmental Studies

Research on this compound includes its environmental impact:

- Behavioral Studies : Investigations into its degradation pathways provide insights into its environmental persistence and potential toxicity, which are crucial for regulatory compliance.

- Safety Assessments : Understanding its behavior helps assess risks associated with its use in industrial applications and consumer products .

作用机制

The mechanism of action of tert-butyl 2-nitrobenzoate primarily involves its reactivity due to the presence of the nitro and ester functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further react under various conditions .

相似化合物的比较

Similar Compounds

Ethyl 2-nitrobenzoate: Similar structure but with an ethyl group instead of a tert-butyl group.

Methyl 2-nitrobenzoate: Similar structure but with a methyl group instead of a tert-butyl group.

tert-Butyl 4-nitrobenzoate: Similar structure but with the nitro group at the para position instead of the ortho position.

Uniqueness

Tert-butyl 2-nitrobenzoate is unique due to the steric hindrance provided by the bulky tert-butyl group, which can influence its reactivity and the types of reactions it undergoes. This steric effect can make it more selective in certain chemical transformations compared to its smaller alkyl ester counterparts .

生物活性

Tert-butyl 2-nitrobenzoate (TBNB) is an organic compound with the molecular formula C11H13NO4. It is primarily recognized for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the biochemical properties, mechanisms of action, and research findings related to TBNB's biological activity.

Chemical Structure and Properties

TBNB features a tert-butyl group attached to the benzene ring of 2-nitrobenzoic acid. The presence of the nitro group (-NO2) introduces electron-withdrawing characteristics that significantly influence its reactivity and interactions within various chemical environments. The compound is utilized in synthetic organic chemistry and has applications in pharmaceuticals and materials science.

Target Proteins and Enzymes

TBNB interacts with specific proteins, particularly those containing cysteine residues, affecting their function through mechanisms like free radical bromination. This interaction can lead to significant changes in cellular processes, such as neurotransmitter release, by targeting proteins like synaptotagmin-1 and complexin-1. These interactions suggest that TBNB may influence presynaptic complex formation, thereby impacting synaptic function.

Biochemical Pathways

Research indicates that TBNB is involved in various biochemical pathways. For instance, it has been noted to interact with enzymes such as 2-nitrobenzoate-2-monooxygenase, which plays a role in the degradation of nitroaromatic compounds. Additionally, TBNB's nitro group can participate in nucleophilic substitution reactions, making it a versatile compound for further synthetic applications.

Antimicrobial Properties

TBNB has been investigated for its antimicrobial activity. Nitro-aromatic compounds are known to exhibit such properties, and TBNB could potentially serve as a candidate for further exploration in this area. Its structural characteristics may enhance its efficacy against various bacterial strains.

Case Studies and Experimental Data

- Antimicrobial Activity : A study highlighted that certain nitro-substituted compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Although specific data on TBNB was not extensively documented, its structural similarities suggest potential efficacy against similar microbial strains.

- Biochemical Interactions : Research has shown that TBNB can induce oxidative stress in specific cell types, leading to alterations in cell viability and function. This oxidative stress may be linked to its interaction with various enzymes and proteins within the cell.

- Synthesis Applications : TBNB serves as an intermediate in synthesizing more complex organic molecules. Its ester bond can be cleaved under acidic or basic conditions to yield useful derivatives like 2-nitrobenzoic acid, which is valuable in organic synthesis.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against various bacterial strains; requires further study. |

| Anti-inflammatory | Possible effects on inflammatory pathways; limited direct evidence available. |

| Enzyme Interaction | Influences enzymes like 2-nitrobenzoate-2-monooxygenase; impacts biochemical pathways. |

| Synthetic Applications | Used as an intermediate in organic synthesis; versatile due to functional groups. |

常见问题

Q. Basic Research Focus

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids, to prevent decomposition .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; employ fume hoods for weighing .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous organic waste .

What biodegradation pathways exist for tert-butyl ester derivatives, and how can chemotaxis studies inform bioremediation strategies?

Q. Advanced Research Focus

- Microbial degradation : Pseudomonas and Ralstonia species hydrolyze tert-butyl esters to 2-nitrobenzoic acid, which is reduced to 2-hydroxylaminobenzoate via nitroreductases .

- Chemotaxis assays : Capillary assays quantify bacterial attraction to nitroaromatics; e.g., Comamonas testosteroni CNB-1 shows chemotaxis toward 2-nitrobenzoate via MCP2923 receptors .

- Pathway engineering : Overexpression of nitroreductase genes (e.g., nbzA) enhances degradation efficiency in contaminated soils .

Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Q. Basic Research Focus

- H NMR : Identify tert-butyl protons (1.4 ppm, singlet) and aromatic protons (8.0–8.5 ppm, split patterns from nitro group) .

- IR spectroscopy : Confirm ester carbonyl (~1720 cm) and nitro group (~1530 cm) stretching .

- Mass spectrometry : ESI-MS in positive mode detects [M+Na] at m/z 280.1 (CHNONa) .

How can computational methods like DFT guide the design of tert-butyl-protected nitroaromatics for targeted reactivity?

Q. Advanced Research Focus

- Solvent modeling : Explicit solvent DFT (e.g., COSMO-RS) predicts solvation effects on tert-butyl conformation and hydrolysis rates .

- Transition-state analysis : Identify energy barriers for ester cleavage under acidic/basic conditions .

- Docking studies : Simulate interactions between nitroaromatics and enzyme active sites (e.g., nitroreductase NbzA) to optimize biodegradation .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Basic Research Focus

- pH stability : Hydrolysis accelerates in acidic (pH < 3) or alkaline (pH > 10) conditions. Monitor via HPLC at 254 nm .

- Thermal stability : Decomposition occurs above 80°C; TGA shows mass loss at 150–200°C (tert-butyl cleavage) .

- Light sensitivity : UV exposure induces nitro group reduction; store in amber vials .

How do tert-butyl esters compare to other protecting groups in nitroaromatic synthesis?

Q. Advanced Research Focus

- Steric protection : Tert-butyl esters outperform methyl or benzyl groups in preventing premature hydrolysis during multistep syntheses .

- Deprotection methods : TFA cleavage (0°C, 1h) vs. HCl/dioxane (reflux, 6h) — TFA minimizes nitro group side reactions .

- Cost-benefit analysis : While tert-butyl offers superior stability, its bulkiness may complicate subsequent coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。